molecular formula C17H16N2OS B2712725 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one CAS No. 899743-88-5

6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one

Cat. No. B2712725
CAS RN: 899743-88-5
M. Wt: 296.39
InChI Key: CEEKRLCASLUHNE-UHFFFAOYSA-N
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Description

6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of pyrimidines and has been synthesized using various methods. In

Scientific Research Applications

Antioxidant Activity

Research has shown the synthesis of novel heterocycles derived from 2-acetylnaphthalene, including thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Some of these compounds have demonstrated promising antioxidant activity, highlighting their potential in developing antioxidant agents (Taha, 2012).

Antibacterial and Antifungal Activity

A study on ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives revealed their synthesis under solvent-free conditions and their screening for in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against various fungal strains (Patel & Patel, 2017).

Metal Ion Sensing

Another study focused on naphthoquinone-based chemosensors for transition metal ions, showcasing the synthesis and characterization of compounds with selective sensing abilities for metal ions such as Cu2+. These findings suggest applications in environmental monitoring and metal ion detection (Gosavi-Mirkute et al., 2017).

Antiviral Activities

Derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one have been synthesized and evaluated for their antiviral activities, particularly against the avian influenza virus. This research highlights the therapeutic potential of these compounds in treating viral infections (Flefel et al., 2014).

Structural Analysis

Crystal structure analysis of compounds related to pyrimidin-2-yl sulfanyl derivatives provides insights into their molecular configurations and potential applications in designing new materials or drugs with specific molecular orientations (Subasri et al., 2017).

properties

IUPAC Name

4-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-14-10-16(20)19-17(18-14)21-11-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEKRLCASLUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323286
Record name 4-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

899743-88-5
Record name 4-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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